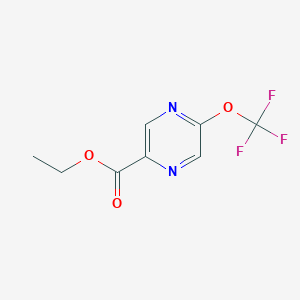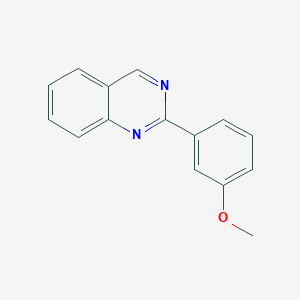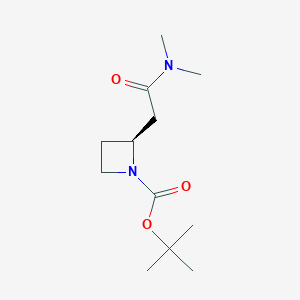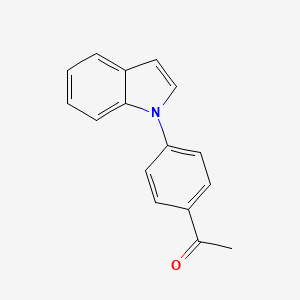
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carbonitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and trifluoromethyl-containing reagents.
Formation of Intermediate: The intermediate compound is formed by introducing the trifluoromethyl group at the 7th position of the quinoline ring. This can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 3rd position through nucleophilic substitution reactions. Common reagents for this step include cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile involves its interaction with various molecular targets:
Molecular Targets: It inhibits enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival.
Pathways Involved: The compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, with similar chemical reactivity.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C11H5F3N2O |
|---|---|
Molekulargewicht |
238.16 g/mol |
IUPAC-Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17) |
InChI-Schlüssel |
FQSYDALUENXBFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



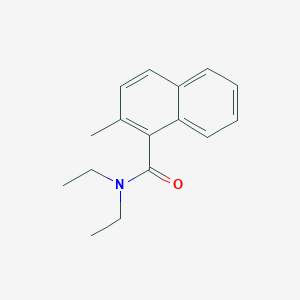
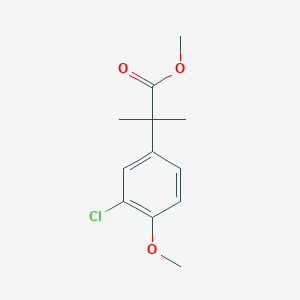
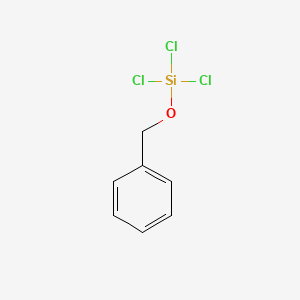
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)
